methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate often involves complex organic reactions aimed at introducing specific functional groups to achieve the desired chemical structure. For example, the synthesis of a novel small molecule motilin receptor agonist, closely related to the compound , demonstrated the intricate steps involved in creating compounds with specific biological activities (Westaway et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been elucidated using various spectroscopic and crystallographic techniques. For instance, the crystal and molecular structure of a related compound was determined, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Khan et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the synthesis and anti-leukemia activity measurement of compounds with a similar structural motif demonstrated how specific substituents affect the chemical reactivity and biological activity of these molecules (Yang et al., 2009).
Scientific Research Applications
Scientific Research Applications
Gastrointestinal Motility Enhancement N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule that acts as a motilin receptor agonist. Its scientific application includes enhancing gastrointestinal motility, showcasing promising pharmacokinetic profiles in rats and dogs. This compound has been selected for further development due to its potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue, indicating its potential for treating gastrointestinal disorders (Westaway et al., 2009).
Analytical Chemistry Applications A sensitive and selective method for the determination of 1-(((7,7-dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl) butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl) methyl) sulfonyl) - 4 - (2 - methyl-phenyl)-piperazine (L-368,899) in human plasma is described. This method involves liquid-liquid extraction followed by automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection. This approach highlights the compound's relevance in analytical methodologies, enabling precise measurements within biological samples (Kline et al., 1999).
Material Science Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, showcasing the compound's utility in material science. This process allows for the direct connection of guanidinium into stable phenyl rings, demonstrating the compound's application in developing advanced materials for energy storage and conversion systems (Kim et al., 2011).
Synthetic Chemistry The article discusses the synthesis, properties, and reactivity of thermally stable phenylsulfur trifluorides, emphasizing 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride's unique stability and fluorination capabilities. This compound serves as a crystalline solid with high resistance to aqueous hydrolysis, marking its significance in synthetic chemistry for introducing fluorine atoms into molecules, a critical step in drug discovery and other chemical syntheses (Umemoto et al., 2010).
properties
IUPAC Name |
methyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5S/c1-24-16(21)12-6-8-18(9-7-12)15(20)11-19(25(2,22)23)14-5-3-4-13(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFKBEAJIPEKNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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